molecular formula C27H32O14 B12041263 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one CAS No. 29838-68-4

7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one

Cat. No.: B12041263
CAS No.: 29838-68-4
M. Wt: 580.5 g/mol
InChI Key: DFPMSGMNTNDNHN-JJLSSNRUSA-N
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Description

7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one: is a complex organic compound with significant biological and chemical properties It is known for its unique structure, which includes multiple hydroxyl groups and glycosidic linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one typically involves multiple steps, including glycosylation reactions. The starting materials often include flavonoid aglycones and glycosyl donors. The reaction conditions usually require the presence of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using bioreactors. The use of immobilized enzymes or microbial fermentation can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding glycosylation reactions and the behavior of flavonoid derivatives .

Biology

Biologically, the compound exhibits various bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often used in studies related to cellular signaling pathways and enzyme inhibition .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It has shown promise in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders due to its bioactive properties.

Industry

Industrially, the compound is used in the production of pharmaceuticals, nutraceuticals, and functional foods. Its antioxidant properties make it a valuable additive in food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one involves its interaction with various molecular targets. The compound can modulate cellular signaling pathways by inhibiting specific enzymes or receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 7-{[6-Deoxy-2-O-(2-methoxybenzoyl)-alpha-l-mannopyranosyl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4h-chromen-3-yl 6-deoxy-alpha-l-mannopyranosyl-(1->2)-[6-deoxy-alpha-l-mannopyranosyl-(1->6)]-beta-d-galactopyranoside
  • 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4h-chromen-3-yl 6-deoxy-alpha-l-mannopyranosyl-(1->3)-beta-d-xylopyranoside

Uniqueness

The uniqueness of 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one lies in its specific glycosidic linkages and the presence of multiple hydroxyl groups. These structural features contribute to its distinct bioactivities and reactivity compared to other similar compounds.

Properties

CAS No.

29838-68-4

Molecular Formula

C27H32O14

Molecular Weight

580.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16?,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1

InChI Key

DFPMSGMNTNDNHN-JJLSSNRUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Origin of Product

United States

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